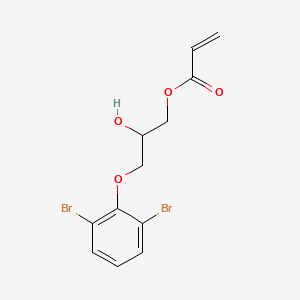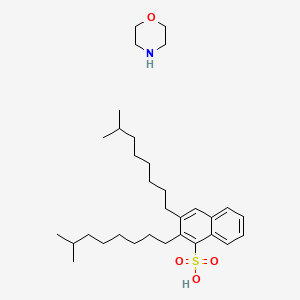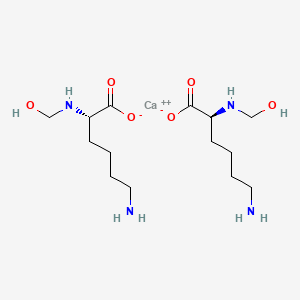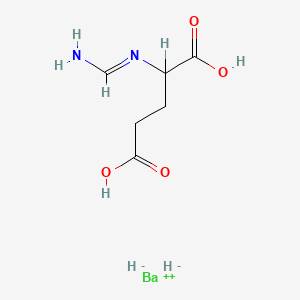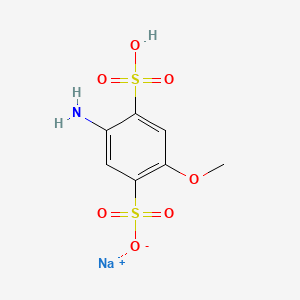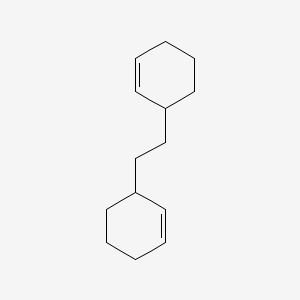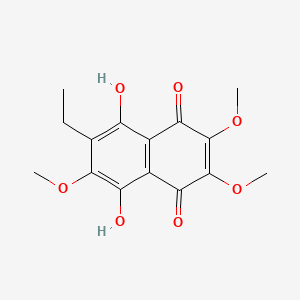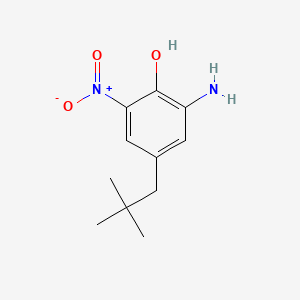
2-Methoxy-1,4-diphenyl-2-butene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxy-1,4-diphenyl-2-butene-1,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of trans-1,2-dibenzoylethylene with methanol in the presence of a base such as sodium methoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1,4-diphenyl-2-butene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxy-1,4-diphenyl-2-butene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1,4-diphenyl-2-butene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenyl-2-butene-1,4-dione: Similar structure but lacks the methoxy group.
2-Methoxy-1,4-diphenylbutane-1,4-dione: Similar structure with a saturated butane backbone.
2-Methoxy-1,4-diphenyl-2-butene-1,4-diol: Similar structure with hydroxyl groups instead of dione groups.
Uniqueness
2-Methoxy-1,4-diphenyl-2-butene-1,4-dione is unique due to its combination of a methoxy group and two phenyl groups attached to a butene-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
33193-65-6 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(Z)-2-methoxy-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C17H14O3/c1-20-16(17(19)14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-12H,1H3/b16-12- |
Clé InChI |
FIQUYHUGRCOBRD-VBKFSLOCSA-N |
SMILES isomérique |
CO/C(=C\C(=O)C1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
SMILES canonique |
COC(=CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


